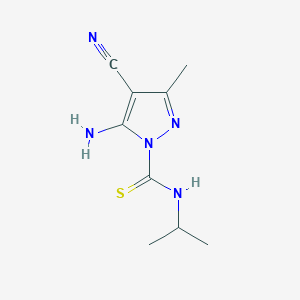
5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-cyano-3-methyl-1H-pyrazole
- 5-Amino-4-cyano-3-methyl-N-(ethyl)-1H-pyrazole-1-carbothioamide
- 5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carboxamide
Uniqueness
5-Amino-4-cyano-3-methyl-N-(propan-2-yl)-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.
Properties
CAS No. |
828245-70-1 |
|---|---|
Molecular Formula |
C9H13N5S |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
5-amino-4-cyano-3-methyl-N-propan-2-ylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C9H13N5S/c1-5(2)12-9(15)14-8(11)7(4-10)6(3)13-14/h5H,11H2,1-3H3,(H,12,15) |
InChI Key |
ZELVLIDGMJWCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C(=S)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















